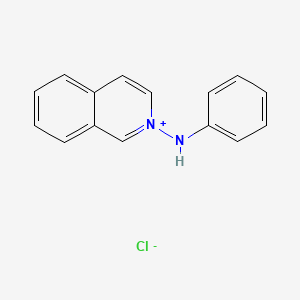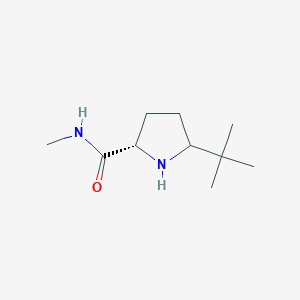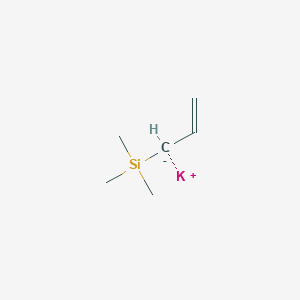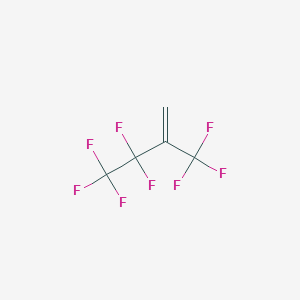
2-Anilinoisoquinolin-2-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilinoisoquinolin-2-ium chloride is a nitrogen-containing heterocyclic compound. It is part of the isoquinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an aniline group attached to the isoquinoline ring, forming a quaternary ammonium salt with chloride as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoisoquinolin-2-ium chloride typically involves the reaction of isoquinoline derivatives with aniline under specific conditions. One common method is the Pictet-Spengler reaction, where an isoquinoline derivative reacts with an aniline derivative in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Anilinoisoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the aniline group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Anilinoisoquinolin-2-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Anilinoisoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-Anilinoisoquinolin-2-ium chloride, known for its wide range of applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Uniqueness: this compound is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
203586-00-9 |
|---|---|
Molekularformel |
C15H13ClN2 |
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
N-phenylisoquinolin-2-ium-2-amine;chloride |
InChI |
InChI=1S/C15H13N2.ClH/c1-2-8-15(9-3-1)16-17-11-10-13-6-4-5-7-14(13)12-17;/h1-12,16H;1H/q+1;/p-1 |
InChI-Schlüssel |
GVUPYLYPLNJYEA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)N[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)

![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)




![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)




![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)
